![molecular formula C5H10BrNO B3049656 3-Bromo-n,n-dimethylpropanamide CAS No. 21437-86-5](/img/structure/B3049656.png)
3-Bromo-n,n-dimethylpropanamide
Overview
Description
3-Bromo-n,n-dimethylpropanamide is a chemical compound with the molecular formula C5H10BrNO . It has a molecular weight of 180.04 g/mol . The IUPAC name for this compound is 3-bromo-N,N-dimethylpropanamide .
Molecular Structure Analysis
The InChI code for 3-Bromo-n,n-dimethylpropanamide is1S/C5H10BrNO/c1-7(2)5(8)3-4-6/h3-4H2,1-2H3
. This compound has a total of 8 heavy atoms . The canonical SMILES representation is CN(C)C(=O)CCBr
. Physical And Chemical Properties Analysis
3-Bromo-n,n-dimethylpropanamide has a molecular weight of 180.04 g/mol . It has a computed XLogP3-AA value of 0.4, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has 2 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 178.99458 g/mol . The topological polar surface area is 20.3 Ų .Scientific Research Applications
Fine Chemical Industry Applications
3-Bromo-N,N-dimethylpropanamide (DMAA) serves as a crucial raw material in the fine chemical industry. It has a variety of applications, such as in petroleum recovery, fiber and plastic modification, and life sciences. Its synthesis is carried out using 3-(dimethylamino)-N,N-dimethyl-propanamide (DMDA) as a raw material and tetrabutyl ammonium bromide (TBAB) as a catalyst in microchannel reactors. This method shows significant efficiency improvements compared to conventional reactors, with the microchannel reactor achieving a single-pass conversion ratio of DMAA by about 1500 times more than traditional methods (Chen Guangwen, 2009).
Chemical Synthesis and Catalytic Pyrolysis
Another study on DMAA elaborates on its synthesis using 3-(dimethylamino)-N,N-dimethyl-propanamide (DMDA) and proton acid B as a catalyst. The optimal conditions for this process include a reaction temperature of 180°C and a proton acid B concentration of 2%, resulting in an impressive DMAA yield of 84.2% (Pu Zhong-wei, 2008).
Spectrophotometric Applications
In spectrophotometry, 3-Chloro-N-hydroxy-2,2-dimethylpropanamide forms a stable complex with Fe(III) in the presence of surfactant sodium dodecyl sulfonate. This method enables direct determination of the compound in aqueous solutions, showcasing its utility in analytical chemistry (L. Shu, 2011).
Pharmaceutical Applications
A novel zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups, including a structure similar to 3-bromo-N,N-dimethylpropanamide, exhibits high singlet oxygen quantum yield. This property is advantageous for photodynamic therapy applications, particularly in cancer treatment, due to its good fluorescence properties and appropriate photodegradation quantum yield (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Gas-Liquid Chromatographic Applications
N-Dimethylaminomethylene derivatives, including structures related to 3-bromo-N,N-dimethylpropanamide, have shown excellent properties in gas-liquid chromatography. These derivatives, characterized by their ease of preparation and lack of absorptive properties, are useful in analytical studies, including biological analysis (W. Vandenheuvel, V. F. Gruber, 1975).
Safety And Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust, fume, gas, mist, vapors, or spray; wash hands and other skin areas thoroughly after handling; and avoid release to the environment .
properties
IUPAC Name |
3-bromo-N,N-dimethylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-7(2)5(8)3-4-6/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIERPGZIHZSEPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629933 | |
Record name | 3-Bromo-N,N-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-n,n-dimethylpropanamide | |
CAS RN |
21437-86-5 | |
Record name | 3-Bromo-N,N-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21437-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N,N-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-N,N-dimethylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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